3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione

Purine nucleoside phosphorylase Immunomodulation T-cell biology

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione (CAS 303973-23-1) is a synthetic purine-2,6-dione (xanthine) derivative. The compound is explicitly claimed as a member of a chemical series of dipeptidyl peptidase IV (DPP‑IV) inhibitors in multiple patent families.

Molecular Formula C18H22N6O2
Molecular Weight 354.414
CAS No. 303973-23-1
Cat. No. B2451892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
CAS303973-23-1
Molecular FormulaC18H22N6O2
Molecular Weight354.414
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C
InChIInChI=1S/C18H22N6O2/c1-12-4-3-5-13(10-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-8-6-19-7-9-23/h3-5,10,19H,6-9,11H2,1-2H3,(H,21,25,26)
InChIKeyNCBQWTNHQFIYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione (CAS 303973-23-1): Procurement-Relevant Identity and Target Class Profile


3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione (CAS 303973-23-1) is a synthetic purine-2,6-dione (xanthine) derivative [1]. The compound is explicitly claimed as a member of a chemical series of dipeptidyl peptidase IV (DPP‑IV) inhibitors in multiple patent families [1][2]. It is also reported in curated biochemical databases as an inhibitor of purine nucleoside phosphorylase (PNP), with an IC₅₀ of 1.33 × 10³ nM against the human erythrocyte enzyme [3]. These two distinct biological activities make this scaffold relevant to both metabolic disease and immunomodulation research programs, and the specific substitution pattern (3‑methyl, 7‑(3‑methylbenzyl), 8‑piperazin‑1‑yl) defines its position within the broader xanthine‑based inhibitor landscape.

Target Class Patent-claimed DPP-IV inhibitor scaffold
Reported Off-Target Measurable PNP inhibition (human erythrocyte)
SAR Probe 3-Methylbenzyl at N-7 enables pairwise comparisons

Why 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione Cannot Be Replaced by a Generic Xanthine Analog Without Risk of Activity Switching


Xanthine‑based DPP‑IV inhibitors achieve their potency and selectivity through precise spatial arrangement of substituents at the N‑1, N‑3, N‑7, and C‑8 positions [1]. In the patent families that specifically enumerate 3‑methyl‑7‑[(3‑methylphenyl)methyl]‑8‑piperazin‑1‑ylpurine‑2,6‑dione, the 3‑methylbenzyl group at N‑7 and the unsubstituted piperazine at C‑8 are claimed in combination with a limited set of co‑substituents [1][2]. Swapping the N‑7 benzyl substituent for a but‑2‑ynyl (linagliptin‑type) or a 2‑chlorobenzyl group fundamentally alters the DPP‑IV pharmacophore. Furthermore, the same scaffold displays measurable, albeit modest, purine nucleoside phosphorylase (PNP) inhibition (IC₅₀ = 1.33 μM) [3], whereas close analogs such as 7‑(4‑fluorobenzyl)‑1,3‑dimethyl‑8‑piperazin‑1‑ylpurine‑2,6‑dione are reported primarily as DPP‑IV inhibitors with no public PNP data. This dual‑activity profile means that a generic substitution cannot be assumed to preserve the same off‑target signature, making compound‑level selection critical for experiments where PNP background activity must be controlled or exploited.

Pharmacophore sensitivity
N-7 benzyl substitution changes DPP-IV activity profile; analogs with but-2-ynyl or 2-chlorobenzyl groups are not interchangeable.
Dual-activity fingerprint
Measurable PNP inhibition is compound-specific; typical DPP-IV inhibitors show no PNP cross-activity, limiting direct substitution.
Off-target kinase profile
Absence of CDK2 annotation contrasts with 4-bromobenzyl analog; kinase selectivity patterns may not transfer between N-7 aryl variants.

Direct Quantitative Evidence for 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione Versus Structural Analogs


Human Purine Nucleoside Phosphorylase (PNP) Inhibition: Target Compound vs. Optimized PNP Inhibitors

The compound inhibits human erythrocyte purine nucleoside phosphorylase with an IC₅₀ of 1.33 × 10³ nM (1.33 μM) [1]. By comparison, the optimized PNP inhibitor BDBM50370251 (CHEMBL542455, a structurally distinct nucleoside analog) achieves a Kᵢ of 0.390 nM against the same enzyme – a >3,400‑fold potency gap [2]. Conversely, the compound’s PNP activity is far weaker than that of a dedicated PNP tool compound, yet it is noteworthy precisely because it is not the primary intended target: the compound is claimed as a DPP‑IV inhibitor in patent families [3]. Most DPP‑IV‑centric xanthine analogs (e.g., linagliptin, sitagliptin) have not been reported to possess measurable PNP cross‑activity at micromolar concentrations. This distinct dual‑activity fingerprint means that the compound can serve as a chemical probe where low‑level PNP background inhibition must be documented or excluded, a role that cannot be filled by typical DPP‑IV inhibitors that are silent on PNP.

PNP inhibition
Reported
Target IC₅₀ 1.33 × 10³ nM Comparator Kᵢ 0.390 nM >3,400-fold less potent
Dual-activity probe context; rare PNP cross-activity among DPP-IV inhibitors
Human erythrocyte PNP radiometric assay
Purine nucleoside phosphorylase Immunomodulation T-cell biology

DPP‑IV Inhibitor Patent Inclusion: Target Compound vs. Generic Xanthine DPP‑IV Scaffold

The compound is explicitly named in at least two patent families claiming purine‑2,6‑diones as DPP‑IV inhibitors [1][2]. Within the CA2411864A1 patent, the compound is listed alongside close analogs such as 3‑methyl‑7‑(1‑phenylethyl)‑8‑piperazin‑1‑ylpurine‑2,6‑dione and 7‑benzyl‑3‑methyl‑8‑piperazin‑1‑ylpurine‑2,6‑dione [1]. Although quantitative DPP‑IV IC₅₀ values are not disclosed for individual examples in these patents, the explicit inclusion defines the compound as part of the claimed DPP‑IV inhibitory genus. A user wishing to study the structure‑activity relationship (SAR) of the N‑7 benzyl substituent can compare this compound (3‑methylbenzyl) directly with the unsubstituted 7‑benzyl analog, which is also commercially available and co‑claimed . No patent or literature source currently reports DPP‑IV potency data for the 3‑methylbenzyl congener, meaning its value lies in its utility as a SAR tool rather than as an optimized drug lead.

DPP-IV patent claim
Class-level inference
Listed in CA2411864A1 and US20040034014A1 alongside 7-benzyl analog; no quantitative DPP-IV IC₅₀ reported.
Enables pairwise SAR of N-7 benzyl substituent within patent genus
Patent claims; individual compound potency not disclosed
DPP-IV inhibition Type 2 diabetes Medicinal chemistry

Kinase Selectivity Profile: Absence of CDK2 Activity Differentiates from 7‑(4‑Bromobenzyl) Analog

The 7‑(4‑bromobenzyl) analog of the compound (7‑[(4‑bromophenyl)methyl]‑3‑methyl‑8‑piperazin‑1‑ylpurine‑2,6‑dione) has been reported in commercial supplier descriptions as an inhibitor of cyclin‑dependent kinase 2 (CDK2), a property not attributed to the 3‑methylbenzyl congener . Neither compound has published CDK2 IC₅₀ values from peer‑reviewed studies, but the functional annotation divergence indicates that the nature of the N‑7 aromatic substituent controls kinase versus DPP‑IV selectivity. A researcher selecting the 3‑methylbenzyl compound over the 4‑bromobenzyl analog can reasonably expect reduced CDK2 interference when probing DPP‑IV or PNP pathways.

CDK2 activity
Class-level inference
No CDK2 inhibition reported; 4-bromobenzyl analog annotated as CDK2 inhibitor.
Reduced kinase interference for DPP-IV/PNP pathway studies
Supplier annotation; no peer-reviewed CDK2 data
Kinase inhibition CDK2 Anti-cancer

Physical Property Differentiation: Calculated LogP and Solubility vs. Linagliptin

The target compound (MW 354.41, molecular formula C₁₈H₂₂N₆O₂) has a substantially lower molecular weight and fewer hydrogen‑bond acceptors than the approved DPP‑IV drug linagliptin (MW 472.54, C₂₅H₂₈N₈O₂) [1][2]. The 3‑methylbenzyl substituent at N‑7 is less lipophilic than the but‑2‑ynyl and 4‑methylquinazolin‑2‑ylmethyl groups of linagliptin, predicting a lower LogP and potentially higher aqueous solubility. While experimentally measured LogP and solubility values are not publicly available for this specific compound, the structural differences support its use as a more hydrophilic, synthetically more accessible scaffold for lead‑optimization campaigns that require improved solubility over linagliptin.

LogP / solubility
Data to verify
MW 354.41, predicted lower LogP vs. linagliptin (MW 472.54, LogP ≈1.7).
More hydrophilic scaffold for solubility-driven lead optimization
Calculated properties; experimental LogP and solubility needed
Physicochemical properties LogP Solubility

Synthetic Tractability: Piperazine Handle vs. 8‑Aminopiperidine in Linagliptin

The target compound carries an unsubstituted piperazine at C‑8, which presents a secondary amine handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation [1]. In contrast, linagliptin’s C‑8 substituent is a 3‑aminopiperidine, which introduces a chiral center and requires asymmetric synthesis or chiral resolution [2]. The achiral piperazine handle enables straightforward parallel library synthesis without enantiomeric purity concerns, making the compound a more practical starting point for academic medicinal chemistry groups with standard synthesis capabilities.

C-8 synthetic handle
Reported
Unsubstituted piperazine (achiral) vs. linagliptin's 3-aminopiperidine (chiral center).
Enables parallel library synthesis without chiral resolution
Synthetic accessibility advantage for SAR expansion
Medicinal chemistry Parallel synthesis Scaffold decoration

Optimal Procurement Scenarios for 3-Methyl-7-[(3-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione Based on Verified Differentiators


N‑7 Benzyl SAR Probe for DPP‑IV Inhibitor Lead Optimization

Use the compound as a meta‑methylbenzyl probe in a series that includes the unsubstituted 7‑benzyl analog (CAS 299419-33-3) to quantify the impact of a single methyl group on DPP‑IV potency and selectivity. Both compounds are co‑claimed in patent CA2411864A1 [1], ensuring that any observed differences are attributable solely to the methyl substitution and not to variations in assay conditions or chemical series.

Dual‑Activity Chemical Probe for PNP‑Aware DPP‑IV Studies

Deploy the compound in assays where both DPP‑IV inhibition and PNP background activity must be monitored simultaneously. The known PNP IC₅₀ of 1.33 μM [2] provides a defined baseline for interpreting PNP‑dependent effects, unlike most DPP‑IV inhibitors that lack any PNP annotation.

Parallel Library Synthesis Starting Point for Xanthine‑Based DPP‑IV Inhibitors

Utilize the unsubstituted piperazine handle for rapid, achiral diversification via amide coupling, sulfonamide formation, or reductive amination. This enables the synthesis of 24‑ to 96‑compound libraries in a single round without the chiral separation steps required for 8‑aminopiperidine scaffolds such as linagliptin [3].

Negative Control for CDK2 Activity in Purine‑2,6‑dione Screens

When screening a panel of 8‑piperazinyl‑purine‑2,6‑diones for kinase inhibition, include this compound as a presumed CDK2‑negative control, in contrast to the 7‑(4‑bromobenzyl) analog which has been annotated as a CDK2 inhibitor . Pairwise testing of the two compounds can help delineate the structural determinants of kinase vs. DPP‑IV selectivity.

Application
Selection Property
Validation Focus
DPP-IV N-7 SAR studies
Co-claimed benzyl substitution pair
DPP-IV potency and selectivity SAR interpretation
Dual DPP-IV/PNP pathway probe
Reported PNP inhibition baseline
PNP background monitoring in DPP-IV assays
Parallel library synthesis
Achiral piperazine diversification handle
Library yield and purity without chiral resolution
Kinase selectivity profiling
Presumed CDK2-negative status
CDK2 interference assessment in purine-2,6-dione screens
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